Domainex
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Overview
Description
Domainex is a leading integrated drug discovery contract research organization that provides innovative solutions for pharmaceutical, biotech, academic, and patient foundation organizations globally. The compound “this compound” refers to the proprietary technologies and methodologies developed by the company to facilitate drug discovery and development.
Preparation Methods
Domainex employs various synthetic routes and reaction conditions to generate target molecules. These include:
Heterocyclic chemistry: Synthesis of heterocyclic compounds.
Asymmetric synthesis: Methods to create chiral molecules.
Microwave-assisted synthesis: Utilization of microwave energy to accelerate chemical reactions.
Flow chemistry: Continuous flow processes for efficient synthesis.
Ozonolysis: Cleavage of alkenes using ozone.
Photochemistry: Reactions induced by ultraviolet or blue-light LED.
Solid-supported (resin) chemistry: Use of solid supports for synthesis.
Hydrogenation: Reduction of compounds using hydrogen gas.
Preparation of organometallic and organophosphorus compounds: Synthesis involving metal and phosphorus elements.
Chemical Reactions Analysis
Domainex compounds undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common reagents and conditions: Include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Major products: Depend on the specific reaction but can include alcohols, ketones, and amines.
Scientific Research Applications
Domainex compounds have a wide range of scientific research applications:
Chemistry: Used in synthetic chemistry for the development of new molecules.
Biology: Employed in biochemical assays and protein production.
Medicine: Integral in drug discovery and development, particularly in identifying hits and optimizing leads.
Mechanism of Action
The mechanism of action of Domainex compounds involves:
Molecular targets: Proteins, enzymes, and receptors.
Pathways involved: Modulation of biochemical pathways to achieve desired pharmacological effects.
Mechanistic studies: Include competitive, non-competitive, mixed, and uncompetitive inhibition modes, as well as kinetics and reversibility studies.
Comparison with Similar Compounds
Domainex compounds are unique due to their proprietary technologies and methodologies. Similar compounds include:
Fragment-based drug design (FBDD) compounds: Utilized in identifying hits against target proteins.
High-throughput screening (HTS) compounds: Employed in large-scale screening for potential drug candidates.
Virtual screening compounds: Assessed computationally for their potential to bind to target proteins.
This compound’s approach combines these methodologies to provide a comprehensive and efficient drug discovery process, setting it apart from other compounds and technologies in the field.
Properties
IUPAC Name |
5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSHFOGORKZNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.